Chasmanine

Übersicht

Beschreibung

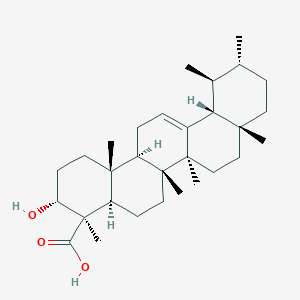

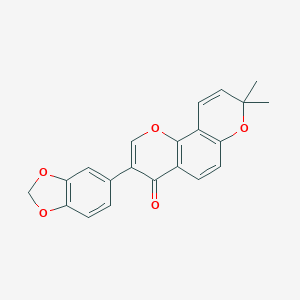

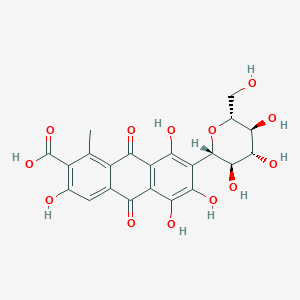

Chasmanine is an alkaloid isolated from the roots of Aconitum crassicaule . It contains four methoxyl and two hydroxyl groups as well as an imino-ethyl .

Synthesis Analysis

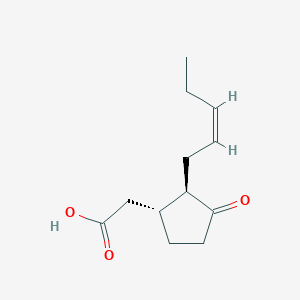

The total synthesis of Chasmanine has been reported in several studies . The synthesis process is stereo- and regiospecific, and it involves a series of chemical reactions, including the addition of benzyl vinyl ether to an o-quinone intermediate .

Molecular Structure Analysis

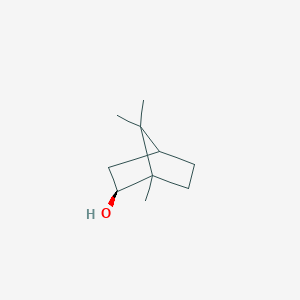

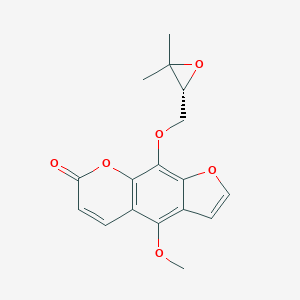

The molecular structure of Chasmanine is C25H41NO6 . The structure was confirmed by spectral analysis utilizing UV, IR, MS, and NMR .

Chemical Reactions Analysis

Chasmanine undergoes the usual pyrolytic reaction and the unsaturated product, pyrochasmanine, gives rise to an acid-catalyzed allylic rearrangement product, isopyrochasmanine .

Physical And Chemical Properties Analysis

Chasmanine has a molecular weight of 451.60 and a formula of C25H41NO6 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 552.9±50.0 °C at 760 mmHg, and vapour pressure of 0.0±3.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Chemical Properties :

- Chasmanine, with the formula C25H41O6N, contains four methoxyl and two hydroxyl groups along with an imino-ethyl group. It undergoes pyrolytic reactions forming pyrochasmanine and other compounds through acid-catalyzed allylic rearrangement. These reactions help establish the structural and chemical characteristics of chasmanine (Achmatowicz et al., 1965).

- X-ray crystallography corrected earlier assumptions about chasmanine's structure, particularly concerning the placement of methoxy-groups. This clarification plays a crucial role in understanding chasmanine's chemical behavior (Pelletier et al., 1976).

Synthetic Pathways :

- The development of synthetic routes for chasmanine has been a significant focus. A method involving benzyl vinyl ether and an o-quinone intermediate offers a more efficient synthesis approach, reducing the steps required compared to previous methods (Wiesner et al., 1978).

- Another synthesis route highlighted involves a photochemical method for constructing the C,D ring system of chasmanine. This process avoids certain equilibration steps and may be applicable to the full chasmanine system (Wiesner et al., 1977).

Biomimetic Conversions :

- Chasmanine has been used in biomimetic conversions from aconitine-type C19-diterpenoid alkaloids to corresponding alkaloids of lactone-type. This conversion showcases chasmanine's potential as a precursor in the synthesis of various alkaloid derivatives (Zhu et al., 2012).

Insecticidal Properties :

- Chasmanine has demonstrated significant feeding deterrence against the red flour beetle, Tribolium castaneum. This finding suggests potential applications of chasmanine in pest control and agricultural protection (Liu et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

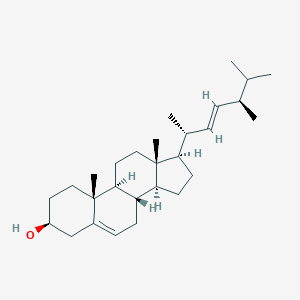

Chasmanine, a diterpenoid alkaloid isolated from Aconitum franchetii var. villosulum, has been shown to exhibit significant antifeedant activity against Spodoptera exigua . The primary target of Chasmanine is the enzyme carboxylesterase (CES) . CES plays a crucial role in the metabolism of xenobiotics and is involved in the detoxification processes in insects .

Mode of Action

Chasmanine interacts with its target, CES, by inhibiting its activity . This inhibition is achieved through the formation of a strong binding effect with CES by the thiophene acyl group present in Chasmanine . This interaction leads to changes in the normal functioning of the insect, resulting in antifeedant effects .

Biochemical Pathways

It is known that the inhibition of ces disrupts the normal metabolic processes in the insect, leading to antifeedant effects

Pharmacokinetics

The compound’s ability to inhibit ces suggests that it may be absorbed and distributed in the insect’s body to exert its effects

Result of Action

The primary result of Chasmanine’s action is its antifeedant effect on insects . By inhibiting CES, Chasmanine disrupts the normal metabolic processes in the insect, leading to reduced feeding . This can help in controlling the population of pests like Spodoptera exigua .

Action Environment

The efficacy and stability of Chasmanine can be influenced by various environmental factors. It is known that the unrestricted reproduction and spread of pests have caused significant damage to crops . Therefore, the use of natural products like Chasmanine, which exhibit significant antifeedant activity, can contribute to pest control and crop protection .

Eigenschaften

IUPAC Name |

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBODJJZRZFZBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964898 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toroko base II | |

CAS RN |

5066-78-4 | |

| Record name | Chasmanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of chasmanine?

A1: Chasmanine has a molecular formula of C25H41O6N and a molecular weight of 447.6 g/mol. []

Q2: What are some key structural features of chasmanine?

A2: Chasmanine is a diterpenoid alkaloid characterized by four methoxyl groups, two hydroxyl groups, and an imino-ethyl group. [, ] It contains a cyclopentanone ring and a sequence similar to bikhaconine. [] Notably, chasmanine possesses a 1α-methoxy substituent, correcting previous reports of a 1β-methoxy group. []

Q3: How was the structure of chasmanine confirmed?

A3: The structure of chasmanine was confirmed through X-ray crystallography of its 14α-benzoate hydrochloride derivative. []

Q4: What are the natural sources of chasmanine?

A4: Chasmanine has been isolated from various Aconitum species, including:

- Aconitum chasmanthum []

- Aconitum kongboense [, ]

- Delphinium staphisagria [, ]

- Aconitum episcopale [, ]

- Aconitum ouvrardianum []

- Aconitum hemsleyanum var. laueanthus []

- Aconitum kusnezoffii []

- Aconitum nagarum var. lasiandrum []

- Aconitum balfourii []

- Aconitum laeve []

- Aconitum transsecutum []

- Aconitum tuguancunense []

- Aconitum longtounense []

- Aconitum richardsonianum var. pseudosessiliflorum []

- Aconitum carmichaeli [, ]

- Delphinium giraldill []

- Aconitum macrorhynchum []

- Aconitum sungpanense [, ]

- Aconitum geniculatum []

- Aconitum liljestrandii []

- Aconitum georgei []

Q5: Is chasmanine the only alkaloid found in these plants?

A5: No, chasmanine is often found alongside other diterpenoid alkaloids with varying structures and biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: Can chasmanine be synthesized in the laboratory?

A6: Yes, several total syntheses of chasmanine have been achieved. [, , , , ]

Q7: What is a key strategy used in the synthesis of chasmanine?

A7: A prominent strategy involves the construction of the C/D ring system through a diene addition reaction using a spirolactone-protected o-quinone intermediate. [, , , ]

Q8: What biological activities have been reported for chasmanine?

A8: Chasmanine has demonstrated feeding deterrent activity against the red flour beetle, Tribolium castaneum. [] It also exhibits binding affinity to the beta2-adrenoceptor (β2-AR). []

Q9: How does chasmanine interact with β2-AR?

A9: Molecular docking studies suggest that chasmanine interacts with the same binding pocket on β2-AR as other ligands like ephedrine. Key amino acid residues involved in this interaction include Asn312, Asp113, Phe289, Trp286, Tyr316, and Val114. []

Q10: What is the potential implication of chasmanine's interaction with β2-AR?

A10: This interaction is thought to contribute to the therapeutic effect of traditional Chinese medicine formulations like Mahuang-Fuzi-Xixin Decoction (MFXD), particularly in the treatment of asthma. []

Q11: What analytical techniques are used to identify and quantify chasmanine?

A11: Common techniques include:

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) for determining molecular weight and formula. []

- Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY, HMQC, HMBC, and ROESY, for elucidating the structure and stereochemistry. [, , , ]

- High-performance liquid chromatography (HPLC) coupled with various detectors, such as time-of-flight mass spectrometry (TOF/MS) and triple quadrupole mass spectrometry (QQQ/MS/MS), for separating and quantifying chasmanine in complex mixtures like plant extracts. [, ]

Q12: How is the quality of chasmanine ensured?

A13: Quality control of chasmanine likely involves rigorous analytical methods, including validation of techniques like HPLC-QQQ/MS/MS to ensure accuracy, precision, and specificity in quantification. [] This is crucial for standardization and safety, especially given its origin from plants known for potent alkaloids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.